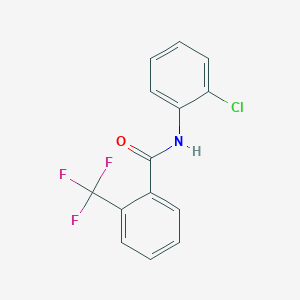
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide acts as a modulator of ion channels and receptors, including GABA(A) receptors, NMDA receptors, and TRPV1 channels. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of NMDA receptors, leading to decreased excitatory neurotransmission. Additionally, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to activate TRPV1 channels, leading to increased calcium influx and neuronal excitability.
Biochemical and Physiological Effects:
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including modulation of synaptic transmission, regulation of ion channel activity, and alteration of neuronal excitability. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress and excitotoxicity.
実験室実験の利点と制限
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for neuronal uptake. However, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, including its potential applications in drug discovery, neurodegenerative disease research, and neuroimaging. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide may also be used as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, further studies are needed to investigate the potential side effects and toxicity of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide at different concentrations and exposure durations.
Conclusion:
In conclusion, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways, a tool for studying ion channels and receptors, and a potential neuroprotective agent. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations and potential side effects. Further research is needed to fully understand the mechanism of action and potential applications of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide.
合成法
The synthesis of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide in high yield and purity.
科学的研究の応用
N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways in the brain, as it is taken up by neurons and transported along their axons. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the function of ion channels and receptors, as it can modulate their activity.
特性
製品名 |
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H9ClF3NO |
分子量 |
299.67 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
InChIキー |
CBVKYRGTGNCYLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


